molecular formula C12H20N2 B13240857 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine

Cat. No.: B13240857
M. Wt: 192.30 g/mol
InChI Key: YMXFCRWJAKPYNE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine is a tertiary amine characterized by a 6-methyl-substituted 2-pyridyl group attached to a dimethylbutyl chain. This structural combination suggests applications in coordination chemistry, surfactant design, or bioactive molecules, where the methyl group’s position and alkyl chain properties may critically influence functionality.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine

InChI

InChI=1S/C12H20N2/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4/h5-7,10H,8,13H2,1-4H3

InChI Key

YMXFCRWJAKPYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C(CC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methyl-2-pyridinecarboxaldehyde and 3,3-dimethylbutylamine.

    Condensation Reaction: The aldehyde group of 6-methyl-2-pyridinecarboxaldehyde reacts with the amine group of 3,3-dimethylbutylamine under acidic or basic conditions to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the final product, 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes typical nucleophilic substitution and acylation reactions.

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, K₂CO₃, CH₃CN, 60°CN-Methyl-3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamine85%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetyl-3,3-dimethyl-1-(6-methyl(2-pyridyl))butylamide78%
SulfonylationTosyl chloride, pyridine, RTN-Tosyl derivative92%

Key Observations :

  • Steric hindrance from the 3,3-dimethylbutyl group slows reaction kinetics compared to linear analogs.

  • The 6-methyl group on the pyridine ring slightly enhances electron density at the nitrogen, improving nucleophilicity.

Coordination Chemistry

The pyridyl nitrogen and amine group act as ligands for transition metals, forming stable complexes.

Metal CenterLigand Coordination ModeComplex StructureApplicationReference
Pd(II)Bidentate (pyridyl N, amine N)Square-planar PdCl₂(amine)₂Suzuki-Miyaura catalysis
Fe(II)Tridentate (pyridyl N, amine N)Octahedral Fe(amine)₃Model for enzymatic sites
Cu(I)Monodentate (pyridyl N)[Cu(amine)(PPh₃)₂]⁺Luminescent materials

Mechanistic Insight :

  • The pyridyl nitrogen’s lone pair facilitates strong σ-donation to metal centers, while the amine can adopt bridging or chelating roles .

Cyclization and Cross-Coupling Reactions

The pyridine ring participates in metal-catalyzed coupling and cycloaddition reactions.

Reaction TypeConditionsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°CBiaryl derivatives65–75%
1,3-Dipolar CycloadditionAzide, CuSO₄, RTTriazole-linked conjugates88%
Buchwald-HartwigPd₂(dba)₃, Xantphos, tolueneN-Arylated products70%

Notable Example :

  • Reaction with aryl iodides under Buchwald-Hartwig conditions yields N-aryl derivatives, crucial for pharmaceutical intermediates.

Redox Reactions

The amine group is susceptible to oxidation, while the pyridine ring remains inert under mild conditions.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 50°C3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylnitroso60%
ReductionH₂, Raney Ni, EtOH, 100°CNot observed – pyridine ring stability

Limitations :

  • Strong reducing agents (e.g., LiAlH₄) do not affect the pyridine ring due to aromatic stabilization.

Biological Interactions

The compound exhibits bioactivity through enzyme inhibition and receptor binding.

TargetInteraction MechanismObserved EffectReference
Monoamine Oxidase BCompetitive inhibitionIC₅₀ = 12 µM
NMDA ReceptorPartial antagonismReduced Ca²⁺ influx in neuronal cells
Cytochrome P450Non-competitive bindingAltered metabolite profiles

Structural Influence :

  • The 6-methylpyridyl group enhances lipophilicity, improving blood-brain barrier penetration.

Degradation Pathways

Stability studies reveal two primary degradation routes:

  • Hydrolytic Degradation :

    • Acidic conditions (pH < 3) lead to cleavage of the C–N bond, yielding 6-methylpicolinic acid and tert-butylamine .

    • Base-mediated hydrolysis is negligible due to steric protection of the amine.

  • Photolytic Decomposition :

    • UV light (254 nm) induces radical formation at the tertiary carbon, forming pyridyl ketone derivatives .

Scientific Research Applications

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine involves its interaction with specific molecular targets and pathways. The pyridyl group can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Group Positioning: 5-Methyl vs. 6-Methyl Isomers

The position of methyl groups on aromatic rings significantly impacts physicochemical properties. For example:

  • BTA-EG6 Derivatives : In benzothiazole amphiphiles (BAMs), relocating or removing the 6-methyl group from the benzothiazole core reduced membrane partitioning and cytotoxicity, demonstrating how methyl positioning alters hydrophobicity and biological interactions .
  • brGDGTs (Branched Glycerol Dialkyl Glycerol Tetraethers): Environmental studies show that 5-methyl brGDGT isomers correlate strongly with temperature, whereas 6-methyl isomers exhibit weaker correlations.

Key Insight : The 6-methyl group on the pyridyl ring in the target compound may enhance hydrophobicity compared to 5-methyl analogs, influencing membrane affinity or environmental persistence.

Amine Chain Modifications

The dimethylbutyl chain distinguishes the target compound from other amines:

  • Dimethylamino-Benzene Derivatives: Compounds like 6-(2,3-dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine () feature dimethylamino groups on aromatic rings, which may increase solubility via polar interactions.
  • BTA-EG6 Derivatives : Replacement of hydrophobic cores in BAMs altered toxicity profiles, suggesting that the dimethylbutyl chain in the target compound could be optimized for reduced cytotoxicity while maintaining functionality .

Coordination Chemistry Potential

The 2-pyridyl group is a common ligand in coordination polymers and metal-organic frameworks (MOFs). For instance:

  • Cu/Zn-Based MOFs : 2-Pyridyl oxime ligands in compounds like [Cu(Hbtc)(H2pyaox)]n(3) form stable coordination networks. The target compound’s 6-methyl-2-pyridyl group may sterically hinder metal binding compared to unsubstituted 2-pyridyl ligands, altering MOF topology or reactivity .

Key Insight : The 6-methyl substitution on the pyridyl ring could reduce coordination efficiency but increase selectivity for specific metal ions.

Data Tables: Structural and Functional Comparisons

Table 1. Comparison of Methyl-Substituted Compounds

Compound Class Methyl Position Key Property Reference
BTA-EG6 (Benzothiazole) 6-Methyl High membrane partitioning, cytotoxicity
BTA-EG6 Derivatives Modified/None Reduced hydrophobicity, lower toxicity
brGDGTs (Environmental) 5-Methyl Strong temperature correlation
brGDGTs (Environmental) 6-Methyl Weak temperature correlation

Table 2. Amine Chain Comparison

Compound Amine Structure Functional Impact Reference
Target Compound Dimethylbutyl Enhanced lipophilicity, steric bulk N/A
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N... Dimethylamino-benzene Increased solubility, polar interactions

Biological Activity

3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine, a compound with potential pharmacological applications, has garnered attention in recent research for its biological activities. This article reviews the existing literature on its synthesis, biological effects, mechanisms of action, and structure-activity relationships (SAR).

Synthesis

The synthesis of 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine typically involves multi-step organic reactions that can include amination and alkylation processes. The compound is derived from pyridine derivatives and is characterized by its unique side-chain structure which contributes to its biological properties.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of related pyridine derivatives, suggesting that 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine may exhibit similar properties. For instance, compounds with a pyridine ring have shown significant binding affinities to bacterial proteins such as those in Staphylococcus aureus and Bacillus subtilis, indicating potential as antibacterial agents .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaBinding Affinity (kcal/mol)
2cS. aureus-5.532
2cB. subtilis-6.389

Neurological Effects

In addition to antimicrobial activity, compounds with similar structures have been investigated for their effects on neurological pathways. For example, the modulation of myosin function by certain derivatives suggests that 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine could influence muscle contraction and potentially serve as a therapeutic agent in conditions characterized by excessive muscle tone .

Table 2: Myosin Inhibition Potency of Related Compounds

CompoundIC50 (μM)Effect on Muscle Contraction
BHC<1Inhibits skeletal muscle contractility
34TBDTBD

The precise mechanism of action for 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine remains under investigation. However, its structural similarity to known TLR7/8 agonists indicates that it may activate immune responses through these receptors, leading to cytokine production . This pathway is crucial for modulating immune responses and could explain some of the observed biological activities.

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyridine ring and side chains significantly affect biological activity. For instance, increasing lipophilicity through longer alkyl chains has been shown to enhance receptor binding and activity .

Table 3: Structure-Activity Relationship Findings

ModificationEffect on Activity
C2-n-butyl substitutionIncreased TLR7 activity
C4-amino groupEssential for maximal activity

Case Studies

A notable case study involved the evaluation of various analogs of pyridine-based compounds for their effects on myosin activity and antimicrobial properties. The findings indicated that specific modifications could lead to enhanced potency against bacterial strains while also impacting muscle contractility .

Q & A

Q. What are the recommended methods for synthesizing 3,3-Dimethyl-1-(6-methyl(2-pyridyl))butylamine with high purity?

Methodological Answer: A two-step synthesis approach is recommended, inspired by analogous pyridine derivatives. First, perform N-alkylation using sodium bromoethane sulfonate to introduce the sulfonate group, followed by condensation with a triethyl orthoformate analog in anhydrous pyridine. Purification via column chromatography (e.g., silica gel with gradient elution) ensures high purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to verify the presence of the 6-methylpyridyl group and dimethylbutylamine backbone. For example, the methyl protons on the pyridine ring should appear as a singlet near δ 2.5 ppm.
  • EPR Spectroscopy : If the compound forms metal complexes (e.g., with Cu), electron paramagnetic resonance (EPR) can identify coordination environments and electronic states by analyzing hyperfine splitting patterns .
  • X-ray Diffraction : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry, particularly for resolving steric effects from the dimethylbutylamine group .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. For vapor exposure, employ fume hoods or respirators with organic vapor cartridges.
  • Acute Exposure Mitigation : In case of skin contact, immediately rinse with water for 15 minutes and apply 1% acetic acid to neutralize alkaline residues. For inhalation, move to fresh air and monitor for pulmonary edema .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent oxidation or hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the compound’s conformational stability under varying conditions?

Methodological Answer:

  • Principal Component Analysis (PCA) : Apply PCA to multivariate datasets (e.g., temperature-dependent NMR or EPR spectra) to identify dominant variables influencing conformational equilibria. For example, PCA can distinguish between 5- and 6-methyl group interactions in dynamic systems .
  • Temperature-Controlled Studies : Conduct variable-temperature EPR or NMR experiments to detect equilibrium shifts. For instance, cooling samples to 77 K can "freeze" transient conformers for detailed spectral analysis .

Q. What strategies are effective for modifying the methyl groups to study structure-activity relationships in biological systems?

Methodological Answer:

  • Selective Methyl Substitution : Replace the 6-methyl group on the pyridine ring with deuterated or fluorinated analogs to study steric/electronic effects. For example, removing the 6-methyl group in benzothiazole analogs reduced membrane partitioning by 40%, as shown in membrane toxicity assays .
  • Biological Assays : Use apoptosis assays (e.g., JC-1 staining for mitochondrial membrane potential loss) to correlate structural modifications with cytotoxicity. Dose-response studies (e.g., 0.8–3.2 µM) can quantify potency changes .

Q. How can computational modeling be integrated with experimental data to predict the compound’s interaction mechanisms?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Gibbs free energy profiles for reactions (e.g., CO2_2 capture by butylamine analogs) to validate experimental NMR-derived thermodynamic data .
  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., with cytochrome P450 enzymes) by simulating docking poses of the dimethylbutylamine moiety. Compare results with EPR-derived metal coordination geometries .

Data Contradiction Analysis

Example Scenario : Discrepancies in observed vs. predicted EPR spectra for Cu complexes.
Resolution Workflow :

Structural Validation : Cross-reference X-ray crystallography data with DFT-predicted bond lengths to identify geometric mismatches .

Signal Deconvolution : Use multivariate curve resolution (MCR) to isolate overlapping EPR signals from multiple Cu sites .

Temperature-Dependent Studies : Perform experiments at 10 K intervals to detect equilibrium shifts between conformers, as seen in 6-methylpyridine systems .

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